6,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine
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Overview
Description
6,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine: is a complex organic compound that features a boron-containing dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine typically involves the following steps:
Formation of the Pyrazolo[1,5-A]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and pyridine derivatives under acidic or basic conditions.
Introduction of the Dioxaborolane Group: The dioxaborolane group can be introduced via a borylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boron-containing group makes it valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .
Biology and Medicine
In biology and medicine, the compound’s unique structure allows it to interact with biological molecules in specific ways, making it a potential candidate for drug development. It may be used in the design of boron-containing drugs, which have applications in cancer therapy and other medical fields .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable bonds with other elements and compounds .
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine involves its interaction with molecular targets through its boron-containing group. This group can form reversible covalent bonds with biological molecules, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar applications.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound with applications in organic synthesis.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A fluorinated derivative with unique properties.
Uniqueness
What sets 6,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine apart is its combination of a pyrazolo[1,5-A]pyridine core with a dioxaborolane group
Properties
CAS No. |
2304635-46-7 |
---|---|
Molecular Formula |
C15H25BN2O2 |
Molecular Weight |
276.18 g/mol |
IUPAC Name |
6,6-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,7-dihydro-4H-pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C15H25BN2O2/c1-13(2)8-7-12-11(9-17-18(12)10-13)16-19-14(3,4)15(5,6)20-16/h9H,7-8,10H2,1-6H3 |
InChI Key |
MZODLOFHJWNRHY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCC(CN3N=C2)(C)C |
Origin of Product |
United States |
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